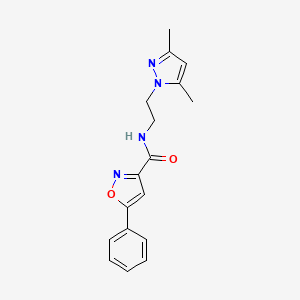

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a 3,5-dimethylpyrazole moiety linked via an ethyl group to a 5-phenylisoxazole-3-carboxamide scaffold. This compound has been investigated for antimicrobial and enzyme inhibitory activities, with structural features optimized for solubility and bioavailability .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-10-13(2)21(19-12)9-8-18-17(22)15-11-16(23-20-15)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZMMWPYTBXNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings. The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone, while the isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene . The final step involves coupling the pyrazole and isoxazole intermediates with a carboxamide group under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines. A specific study on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant growth inhibition rates against several cancer types, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways in cancer cells. The structural features of the compound play a crucial role in its activity, making it a candidate for further development in anticancer therapies.

Antioxidant Properties

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been evaluated for its antioxidant capabilities. In various assays, including DPPH radical scavenging and superoxide radical scavenging, compounds containing pyrazole moieties exhibited significant antioxidant activity. For example, certain derivatives demonstrated superior radical scavenging activity compared to established antioxidants like ascorbic acid .

| Assay Type | Compound | Activity Level (vs Control) |

|---|---|---|

| DPPH Scavenging | 3a | High |

| Superoxide Scavenging | 4e | Moderate |

| 15-Lipoxygenase Inhibition | 6c | Excellent |

These findings suggest that the compound may have protective effects against oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial properties of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide have also been investigated. A study focused on the synthesis and biological evaluation of similar derivatives indicated that compounds with pyrazole and isoxazole frameworks exhibited notable antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

| Microorganism | Activity Level (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Significant |

| Candida albicans | Moderate |

The results indicate that these compounds could serve as potential candidates for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .

Comparison with Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in its ethyl linker and substituent arrangement. Comparisons with analogues reveal critical variations:

Electronic and Steric Effects

- Target Compound: Methyl groups on pyrazole enhance steric shielding, reducing metabolic degradation.

- Chlorinated Analogues () : Chlorine atoms increase electron-withdrawing effects, improving stability but reducing solubility. The 3-chlorophenyl group may enhance binding to hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Profiles

- logP and Solubility: The target compound’s logP (~2.8) suggests moderate lipophilicity, ideal for oral bioavailability.

- Metabolic Stability : Methyl groups on pyrazole (Target) reduce oxidative metabolism compared to unsubstituted pyrazole derivatives .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, analgesic, antifungal, and antiviral properties. This article focuses on the biological activity of this specific compound, synthesizing information from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide can be represented as follows:

The compound features a pyrazole moiety linked to an isoxazole ring, which is crucial for its biological activity. The presence of the carboxamide group enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various pyrazole compounds against different bacterial strains using the agar diffusion method. Results indicated that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Reference (Ciprofloxacin) | E. coli | 30 |

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide | S. aureus | 25 |

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide | E. coli | 22 |

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory effects. A study highlighted that compounds containing the pyrazole structure can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. The ability of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide to modulate COX activity suggests its potential use in treating inflammatory conditions .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. Research indicates that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, derivatives similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide have shown promising results in inhibiting tumor growth in vitro and in vivo .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study synthesized several new pyrazole derivatives and tested their antibacterial efficacy against E. coli and S. aureus. Among them, a derivative closely related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide exhibited superior activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory mechanisms, researchers found that a compound structurally similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide effectively reduced inflammatory markers in animal models by inhibiting COX enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a 5-phenylisoxazole-3-carboxylic acid derivative with a substituted pyrazole-ethylamine via amide bond formation. Optimization includes using coupling agents like EDCI/HOBt in DMF with triethylamine as a base (as seen in similar carboxamide syntheses) . Reaction monitoring via TLC and purification via recrystallization (e.g., ethanol) are critical for yield improvement.

- Key Considerations : Impurities often arise from incomplete coupling; column chromatography or preparative TLC (PE:EA = 8:1) is recommended for purification .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

- Methodology :

- NMR : - and -NMR confirm substituent positions (e.g., pyrazole methyl groups at δ ~2.6 ppm and isoxazole protons at δ ~6.5–8.0 ppm) .

- IR : Carboxamide C=O stretch (~1635–1660 cm) and pyrazole/imine vibrations (~1500–1600 cm) .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H] peaks) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Data :

- Solubility : Typically soluble in DMSO, DMF, and chloroform; limited in water.

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes).

- Validation : Compare docking scores with known inhibitors (e.g., triazole or pyrazole-based analogs) .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC values)?

- Approach :

- Assay Replication : Repeat under standardized conditions (e.g., fixed ATP concentration for kinase assays).

- Control Compounds : Include reference inhibitors (e.g., staurosporine) to validate assay reliability .

- Data Normalization : Account for batch-to-batch variability in compound purity (aim for ≥95% purity via HPLC) .

Q. How does crystallography (X-ray diffraction) aid in understanding the compound’s conformation and intermolecular interactions?

- Protocol :

- Crystallization : Use vapor diffusion with ethanol/water mixtures.

- Refinement : SHELXL for small-molecule refinement; analyze hydrogen bonding (e.g., pyrazole N–H···O interactions) .

Q. What are the synthetic challenges in scaling up this compound for in vivo studies?

- Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.